9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorene core substituted with dimethyl and bis(3-methylphenyl)amine groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives followed by amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dichloromethane. The temperature and pressure conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
Scientific Research Applications
9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
- 9,9-Dimethyl-N,N-bis(2-methylphenyl)-9H-fluoren-2-amine
- 9,9-Dimethyl-N,N-bis(phenyl)-9H-fluoren-2-amine
Uniqueness
Compared to similar compounds, 9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine exhibits unique electronic and steric properties due to the specific positioning of the methyl groups on the phenyl rings
Properties
CAS No. |
142908-25-6 |
---|---|
Molecular Formula |
C29H27N |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
9,9-dimethyl-N,N-bis(3-methylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C29H27N/c1-20-9-7-11-22(17-20)30(23-12-8-10-21(2)18-23)24-15-16-26-25-13-5-6-14-27(25)29(3,4)28(26)19-24/h5-19H,1-4H3 |
InChI Key |
DOVJUVMUQHDUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.